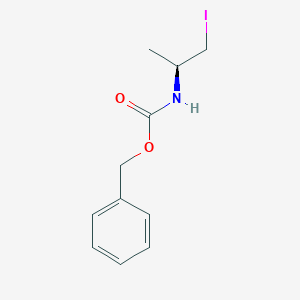

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester

Description

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is a chiral carbamate derivative characterized by a benzyl ester group and a 2-iodo-1-methylethyl side chain in the S-configuration. This compound has been utilized in synthetic organic chemistry, particularly in the development of peptidomimetics and enzyme substrates, though it is currently listed as discontinued by suppliers like CymitQuimica . The iodine substituent introduces significant steric bulk and electrophilic reactivity, distinguishing it from other carbamic acid benzyl esters.

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-iodopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUAECGJTISEEG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CI)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps. One common method includes the iodination of a suitable precursor, followed by the introduction of the carbamic acid benzyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbamic acid benzyl ester group play crucial roles in these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Structural Features and Reactivity

Key Observations :

- The iodine substituent in the target compound confers unique reactivity in substitution reactions compared to smaller halogens (e.g., chloro in ) or non-halogen groups (e.g., amino in ).

- Electron-withdrawing groups like cyano enhance stability but reduce electrophilicity, contrasting with iodine’s balance of bulk and reactivity.

Physicochemical Properties

Notes:

Activité Biologique

Overview

(S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and medicinal chemistry. This compound possesses a unique structure characterized by the presence of an iodine atom, a methyl group, and a benzyl ester functional group, which may influence its reactivity and biological interactions.

The biological activity of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the carbamic acid benzyl ester group are crucial for these interactions, affecting the compound's binding affinity and overall activity. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially leading to various physiological effects.

Research Findings

Recent studies have highlighted the significance of carbamate compounds in drug design and their stability compared to esters. The unique properties of (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester make it a valuable candidate for further research in medicinal chemistry.

Table 1: Comparison of Biological Activities

Case Studies

Several case studies have explored the biological implications of carbamate derivatives. For instance, research on similar compounds has demonstrated significant activity at human adenosine receptors, indicating that modifications in structure can lead to enhanced biological potency.

One notable study examined the binding affinities of various nucleoside analogs, revealing that iodine substitution can enhance receptor selectivity and potency, with some compounds showing Ki values in the nanomolar range . These findings suggest that (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester could be further investigated for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing (S)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester?

- Methodological Answer : The synthesis typically involves iodination of a hydroxyl precursor. For example, S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester reacts with iodine, polystyrene-triphenylphosphine, and imidazole under inert conditions to yield the iodo derivative . Key steps include:

- Reagent Optimization : Use of iodine (2.35 g) and polystyrene-triphenylphosphine (4.45 g) for efficient substitution.

- Purification : Column chromatography with light petroleum:EtOAc (2:1 v/v) achieves >80% yield .

- Critical Parameters : Moisture-free environment to prevent hydrolysis of the iodo group.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) detects characteristic signals (e.g., δH 0.86–0.91 for CH(CH₃)₂ and δH 5.04 for the benzyl ester) .

- IR Spectroscopy : Peaks at 3338 cm⁻¹ (N-H stretch) and 1689 cm⁻¹ (C=O of carbamate) confirm functional groups .

- Melting Point : A sharp mp (76–77.5°C) indicates high purity .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with targets like proteases or kinases using fluorescence-based assays (e.g., IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess safety margins .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors .

Advanced Research Questions

Q. How can stereochemical control be maintained during the synthesis of (S)-configured derivatives?

- Methodological Answer :

- Chiral Resolution : Use enantiopure starting materials (e.g., (S)-amino alcohols) to ensure retention of configuration .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphates) during key steps like carbamate formation .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What reaction mechanisms explain the reactivity of the iodo group in this compound?

- Methodological Answer :

- Nucleophilic Substitution : The iodo group acts as a leaving group in SN₂ reactions (e.g., displacement by amines or thiols) .

- Radical Pathways : Under UV light, iodine may participate in radical chain reactions, requiring stabilization with antioxidants .

- Stability Studies : Monitor decomposition via LC-MS in solvents like DMSO or aqueous buffers .

Q. How can contradictory data on biological activity between stereoisomers be resolved?

- Methodological Answer :

- Comparative Assays : Test (S) and (R) isomers in parallel using standardized protocols (e.g., IC₅₀ for enzyme inhibition) .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences due to stereochemistry .

- Meta-Analysis : Reconcile discrepancies by comparing assay conditions (e.g., pH, co-solvents) across studies .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- Formulation : Encapsulate in liposomes to protect the iodo group from hydrolysis .

- Prodrug Design : Modify the benzyl ester to a stable prodrug (e.g., tert-butyl ester) that hydrolyzes in vivo .

- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life at varying temperatures and pH .

Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?

- Methodological Answer :

- QSAR Studies : Correlate structural features (e.g., logP of the iodo group) with bioavailability using software like MOE .

- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks .

- Dynamics Simulations : Molecular dynamics (GROMACS) simulate interactions with lipid bilayers to optimize membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.